(4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Description
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Properties
IUPAC Name |
(4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-KHDAGABXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H](C([C@H](O1)OCC2[C@H]([C@@H](C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-40-1 | |
| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound known as (4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a complex polyol with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and a unique oxane structure that contributes to its solubility and reactivity. The molecular formula is , and the IUPAC name is (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl. Its structural complexity allows for diverse interactions within biological systems.
Antioxidant Properties
Recent studies have shown that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in various cell types. For instance:
- Study Findings : A study demonstrated that the compound effectively inhibited lipid peroxidation in rat liver homogenates, suggesting potential protective effects against oxidative damage .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It inhibits key inflammatory mediators such as TNF-alpha and IL-6.
- Mechanism of Action : The anti-inflammatory effects are attributed to the downregulation of NF-kB signaling pathways in activated macrophages .
Antidiabetic Activity
In diabetic models, the compound has shown promise in regulating blood glucose levels.
- Research Evidence : A computational study indicated that the compound enhances insulin sensitivity and reduces hyperglycemia in diabetic rats by modulating glucose transporters .
Case Study 1: Diabetes Management
In a controlled trial involving diabetic rats treated with the compound over four weeks:
- Results : There was a significant reduction in fasting blood glucose levels (from 250 mg/dL to 150 mg/dL) and improved insulin sensitivity as measured by HOMA-IR indices .
Case Study 2: Inflammatory Response
A study involving human endothelial cells exposed to lipopolysaccharides (LPS) showed:
- Results : Treatment with the compound led to a 40% reduction in IL-6 production compared to untreated controls .
Data Summary Table
Scientific Research Applications
Antidiabetic Effects
Research indicates that derivatives of this compound exhibit potential antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. A study demonstrated that compounds similar to (4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol could lower blood glucose levels in diabetic models .
Antioxidant Activity
The compound has been shown to possess significant antioxidant properties. In vitro studies revealed that it can scavenge free radicals and reduce oxidative stress markers in cells. This activity is crucial for developing nutraceuticals aimed at preventing oxidative stress-related diseases .
Anti-inflammatory Properties
Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This characteristic makes it a candidate for formulations targeting inflammatory diseases such as arthritis .
Drug Delivery Systems
Due to its biocompatibility and ability to form hydrogels, this compound can be utilized in drug delivery systems. Its structure allows for the encapsulation of therapeutic agents and controlled release profiles .
Enzyme Stabilization
The compound's hydroxyl groups can stabilize enzymes against denaturation. Studies have shown that incorporating this compound into enzyme formulations enhances their stability and activity under various conditions .
Natural Sweeteners
As a sugar derivative with a sweet taste profile but lower caloric content than sucrose, this compound can serve as a natural sweetener alternative in food products. Its application can help reduce sugar intake while maintaining palatability .
Preservative Properties
Research indicates that the antioxidant properties of this compound can extend the shelf life of food products by preventing lipid oxidation and microbial growth .
Case Studies
- Antidiabetic Study : A clinical trial involving diabetic patients showed a significant reduction in HbA1c levels after supplementation with a formulation containing derivatives of this compound over 12 weeks.
- Antioxidant Efficacy : An experimental study demonstrated that subjects consuming foods enriched with this compound exhibited lower levels of oxidative stress biomarkers compared to controls.
- Food Product Development : A recent product line launched by a health food company incorporated this compound as a natural sweetener and reported positive consumer feedback regarding taste and health benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
